[Ala1,3,11,15]-Endothelin (53-63)
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Overview
Description
(ALA1,3,11,15)-ENDOTHELIN-1 is a synthetic peptide analog of endothelin-1, where alanine residues replace the cysteine residues at positions 1, 3, 11, and 15. This compound is known for its high affinity for endothelin B receptors and is used extensively in scientific research to study the effects of endothelin-1 on various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: (ALA1,3,11,15)-ENDOTHELIN-1 is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, where Fmoc-protected amino acids are coupled using a modified double-coupling procedure involving symmetrical anhydride followed by O-benzotriazolyl ester .
Industrial Production Methods: Industrial production of (ALA1,3,11,15)-ENDOTHELIN-1 follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions: (ALA1,3,11,15)-ENDOTHELIN-1 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable peptide structure.
Common Reagents and Conditions: The synthesis of (ALA1,3,11,15)-ENDOTHELIN-1 involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and deprotecting agents like piperidine. The reactions are carried out under mild conditions to prevent degradation of the peptide .
Major Products Formed: The major product formed is the linear peptide (ALA1,3,11,15)-ENDOTHELIN-1 itself. The purity and identity of the product are confirmed using analytical techniques such as mass spectrometry and HPLC .
Scientific Research Applications
(ALA1,3,11,15)-ENDOTHELIN-1 is widely used in scientific research due to its high affinity for endothelin B receptors. It is utilized in studies related to cardiovascular physiology, where it helps in understanding the role of endothelin-1 in vasoconstriction and vasodilation . Additionally, it is used in pharmacological research to develop and test new drugs targeting endothelin receptors . In the field of cell biology, (ALA1,3,11,15)-ENDOTHELIN-1 is employed to study calcium mobilization and signal transduction pathways .
Mechanism of Action
(ALA1,3,11,15)-ENDOTHELIN-1 exerts its effects by binding to endothelin B receptors, which are G-protein coupled receptors (GPCRs). Upon binding, it activates the receptor, leading to the mobilization of intracellular calcium ions. This activation triggers various downstream signaling pathways, including the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which are involved in cellular responses such as contraction, proliferation, and differentiation .
Comparison with Similar Compounds
Similar Compounds:
- Endothelin-1
- Endothelin-2
- Endothelin-3
- Big Endothelin-1
Uniqueness: (ALA1,3,11,15)-ENDOTHELIN-1 is unique due to the substitution of cysteine residues with alanine, which enhances its selectivity for endothelin B receptors over endothelin A receptors. This selectivity makes it a valuable tool in research focused on endothelin B receptor-mediated processes .
Properties
Molecular Formula |
C109H163N25O32S |
---|---|
Molecular Weight |
2367.7 g/mol |
IUPAC Name |
4-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-carboxy-1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C109H163N25O32S/c1-16-56(9)87(107(163)128-79(109(165)166)43-64-47-113-68-28-22-21-27-67(64)68)134-108(164)88(57(10)17-2)133-102(158)78(46-85(143)144)126-98(154)73(40-54(5)6)122-100(156)76(44-65-48-112-52-114-65)121-90(146)59(12)116-96(152)74(41-62-25-19-18-20-26-62)124-99(155)75(42-63-30-32-66(138)33-31-63)127-106(162)86(55(7)8)132-92(148)61(14)115-93(149)70(34-35-83(139)140)119-94(150)69(29-23-24-37-110)118-101(157)77(45-84(141)142)125-95(151)71(36-38-167-15)120-97(153)72(39-53(3)4)123-104(160)82(51-137)131-105(161)81(50-136)130-91(147)60(13)117-103(159)80(49-135)129-89(145)58(11)111/h18-22,25-28,30-33,47-48,52-61,69-82,86-88,113,135-138H,16-17,23-24,29,34-46,49-51,110-111H2,1-15H3,(H,112,114)(H,115,149)(H,116,152)(H,117,159)(H,118,157)(H,119,150)(H,120,153)(H,121,146)(H,122,156)(H,123,160)(H,124,155)(H,125,151)(H,126,154)(H,127,162)(H,128,163)(H,129,145)(H,130,147)(H,131,161)(H,132,148)(H,133,158)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166) |
InChI Key |
NRTWVLDGYXCWHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)N |
Origin of Product |
United States |
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